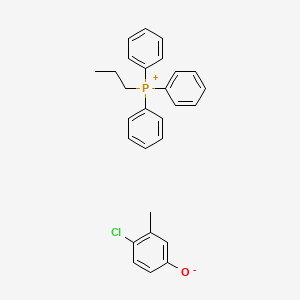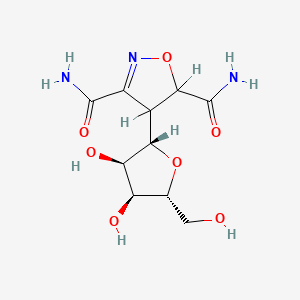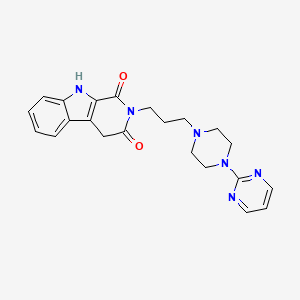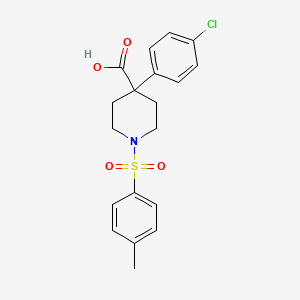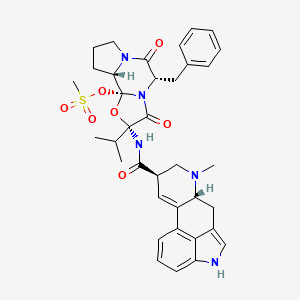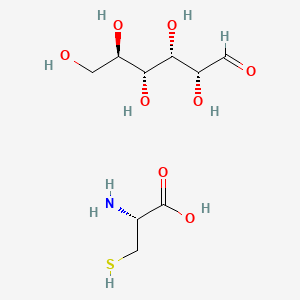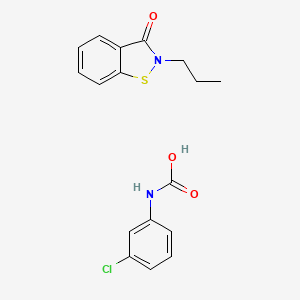
(1,1'-Biphenyl)-3-ol, 3',4,4',6-tetrachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- is a chlorinated biphenyl derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- typically involves the chlorination of biphenyl compounds. The process may include:
Starting Material: Biphenyl or a biphenyl derivative.
Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions.
Hydroxylation: Introducing the hydroxyl group (-OH) at the desired position, often through a reaction with a hydroxylating agent.
Industrial Production Methods
Industrial production methods may involve large-scale chlorination and hydroxylation processes, utilizing reactors and continuous flow systems to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can remove chlorine atoms or reduce the hydroxyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution may produce various biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in organic reactions.
Material Science: Incorporated into polymers or other materials for enhanced properties.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Medicine
Pharmacology: Explored for potential therapeutic applications, including anti-inflammatory or anticancer properties.
Industry
Manufacturing: Utilized in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism by which (1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Polychlorinated Biphenyls (PCBs): Similar in structure but may have different chlorine substitution patterns.
Biphenyl Derivatives: Compounds with various functional groups attached to the biphenyl core.
Uniqueness
(1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- is unique due to its specific pattern of chlorination and the presence of a hydroxyl group, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
51026-02-9 |
|---|---|
Fórmula molecular |
C12H6Cl4O |
Peso molecular |
308.0 g/mol |
Nombre IUPAC |
2,4-dichloro-5-(3,4-dichlorophenyl)phenol |
InChI |
InChI=1S/C12H6Cl4O/c13-8-2-1-6(3-10(8)15)7-4-12(17)11(16)5-9(7)14/h1-5,17H |
Clave InChI |
WREYPJMQIYUDMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=C(C=C2Cl)Cl)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


